N,N'-benzene-1,4-diylbis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]
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Overview
Description
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE is a complex organic compound featuring a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the thiazole derivative with the phenylacetamido moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylacetamido moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenylacetamido moieties .
Scientific Research Applications
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-(5-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETAMIDE
- 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE
Uniqueness
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE is unique due to its dual thiazole rings and the presence of the phenylacetamido moiety. This structure provides it with distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C16H18N4O2S4 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O2S4/c21-13(9-25-15-17-5-7-23-15)19-11-1-2-12(4-3-11)20-14(22)10-26-16-18-6-8-24-16/h1-4H,5-10H2,(H,19,21)(H,20,22) |
InChI Key |
GPJXGDCNDMCQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)CSC3=NCCS3 |
Origin of Product |
United States |
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